3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-6-3-11(16)14-7-10(8-15)12(9-14)4-1-2-5-12/h10,15H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLZULAHOIKBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one, with the CAS number 2092796-02-4, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.3153 g/mol
- SMILES Notation : NCCC(=O)N1CC(C2(C1)CCCC2)CO
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures can modulate various biological pathways, influencing cellular proliferation and differentiation.
Antitumor Activity
Recent studies have explored the antitumor potential of spirocyclic compounds, including derivatives similar to this compound. For instance, a study reported that derivatives with a diazaspiro structure exhibited significant inhibitory effects on KRAS G12C mutations, which are prevalent in non-small cell lung cancer (NSCLC). These compounds were found to bind covalently to mutated KRAS proteins, leading to reduced tumor growth in xenograft models .
Enzyme Inhibition
The compound's mechanism may also involve inhibition of specific enzymes that play critical roles in metabolic pathways. For example, studies on related compounds have demonstrated their ability to act as covalent inhibitors against key oncogenic proteins, suggesting a similar potential for this compound in disrupting cancer cell metabolism .
Case Study 1: In Vivo Efficacy
In an experimental model using NCI-H1373 xenografts, a structurally related compound showed dose-dependent antitumor effects when administered subcutaneously. This highlights the potential for spirocyclic compounds to serve as therapeutic agents against solid tumors .
Case Study 2: Structural Optimization
A series of studies focused on optimizing the structural features of related spirocyclic compounds revealed that modifications at specific sites significantly enhanced their biological activity and metabolic stability. Such findings underscore the importance of structural characteristics in developing effective therapeutic agents .
Data Table: Comparative Biological Activity
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antioxidant Properties
Research indicates that compounds related to 3-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one exhibit antioxidant properties. These properties are crucial for developing therapeutic agents that combat oxidative stress-related diseases, including neurodegenerative disorders and cancer. The spirocyclic structure may enhance the stability and efficacy of such compounds as antioxidants .
1.2 Drug Development
The compound's structural features make it a candidate for drug development. Its ability to form stable interactions with biological targets can lead to the design of new pharmaceuticals, particularly in targeting specific receptors or enzymes involved in disease pathways. The hydroxymethyl group can serve as a point for further modifications to improve bioactivity and selectivity .
1.3 Spin Labeling in Biological Studies
Due to its nitroxide-like characteristics, derivatives of this compound can be utilized in spin labeling techniques, which are essential for studying molecular dynamics in biological systems. This application is particularly relevant in electron paramagnetic resonance (EPR) spectroscopy, allowing researchers to investigate the conformational changes and interactions of biomolecules .
Materials Science Applications
2.1 Polymer Chemistry
The unique structure of this compound allows it to act as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and composite materials .
2.2 Development of Functional Materials
This compound can be used to develop functional materials with specific properties such as conductivity or reactivity. For instance, by modifying the compound's functional groups, researchers can tailor materials for use in sensors or electronic devices .
Synthetic Organic Chemistry Applications
3.1 Precursor for Synthesis
This compound serves as a versatile precursor in synthetic organic chemistry. It can undergo various chemical transformations such as alkylation, acylation, or oxidation, leading to the synthesis of more complex molecules .
3.2 Reaction Pathways
The compound has been studied for its reactivity under different conditions, providing insights into new synthetic pathways that could be exploited for generating diverse chemical entities. For example, reactions involving methanesulfonyl chloride have been explored to yield functional derivatives with potential applications in drug design .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities between the target compound and selected analogs:
Key Observations:
Spiro Ring Variations: The target compound’s azaspiro[4.4]nonane system provides a medium-sized, nitrogen-containing rigid framework, distinct from the larger 1,3-diazaspiro[4.5]decane in compound 13 and the oxygen-containing 7-oxaspiro[3.5]nonane in .
Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity and metabolic stability compared to benzyl () or phenyl () groups, which increase lipophilicity . The 3-aminopropan-1-one side chain offers a flexible H-bond donor/acceptor motif, contrasting with the piperazine-propyl chain in compound 13, which may target neurotransmitter receptors .
Pharmacological and Metabolic Considerations
- Receptor Interactions: Compound 13’s piperazine moiety is associated with CNS activity (e.g., dopamine/serotonin modulation), whereas the target compound’s amino group could facilitate interactions with aminergic targets or enzymatic active sites .
Preparation Methods
Phosphine-Catalyzed [3+2]-Cycloaddition Approach
A key method to synthesize 2-azaspiro[4.4]nonan-1-ones, which are close analogs to the target compound, involves phosphine-catalyzed [3+2]-cycloadditions. This method uses 2-methylene γ-lactams and acrylates reacting with ylides derived from ethyl esters or amides of 2-butynoic acid to form spiro-heterocyclic products.
- The reaction proceeds under mild conditions with phosphine catalysts facilitating the cycloaddition.
- The spirocyclic ketone intermediates obtained can be further manipulated to introduce amino and hydroxymethyl groups via reductive cyclization and functional group transformations.
- Curtius rearrangement and subsequent acid hydrolysis steps have been employed to generate novel spirocyclic ketones that serve as precursors to the target compound.
This approach is efficient for constructing the azaspiro core with high regio- and stereoselectivity.
Functionalization of the Azaspiro Core
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The phosphine-catalyzed cycloaddition method is well-documented for constructing the azaspiro[4.4]nonane core with functional groups compatible for further modification.
- Curtius rearrangement following cycloaddition intermediates provides access to amino-functionalized spirocycles, which can be hydrolyzed to yield the desired amino-propanone moiety.
- Functionalization at the 4-position with hydroxymethyl groups is typically achieved via selective reduction of ketone precursors or via nucleophilic substitution on suitable intermediates.
- The stereochemistry of the spirocyclic system can be controlled by choice of catalysts and reaction conditions, as demonstrated in analogous quinuclidine functionalization studies.
- The adaptation of quinuclidine oxidation and lithiation strategies allows for regioselective introduction of substituents, which can be tailored for the target compound’s framework.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
